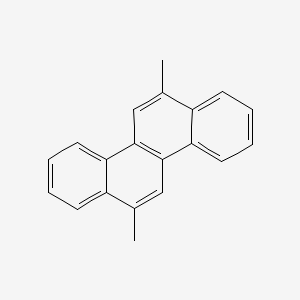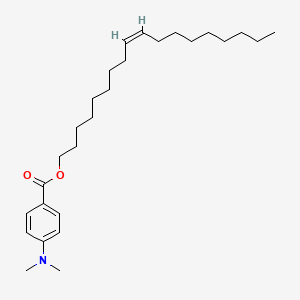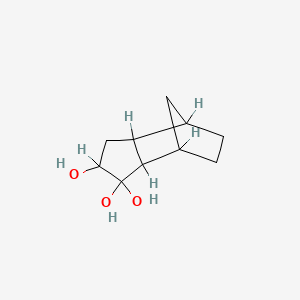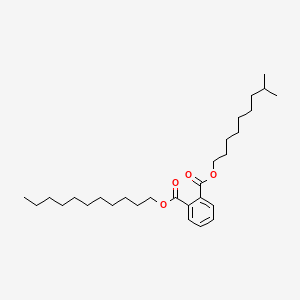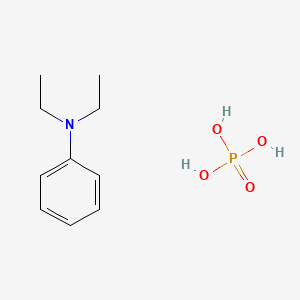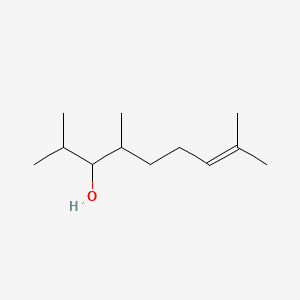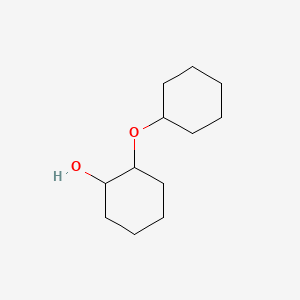
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane is an organotin compound characterized by the presence of a stannane core bonded to tributyl groups and a hexa-2,4-dienoyloxy moiety. Organotin compounds are known for their diverse applications in various fields, including catalysis, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane typically involves the reaction of tributyltin hydride with hexa-2,4-dienoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium or platinum complex, to facilitate the formation of the stannane bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. The use of advanced purification techniques, such as distillation or chromatography, ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannane to lower oxidation states.
Substitution: The tributyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl(p-tert-butylbenzoyloxy)stannane
- Tributyl(naphthenoyloxy)stannane
- Tributyl(p-dodecylphenylsulphonyl)stannane
- Sodium tributylstannolate
Uniqueness
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane is unique due to its specific hexa-2,4-dienoyloxy moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Eigenschaften
CAS-Nummer |
79403-36-4 |
|---|---|
Molekularformel |
C18H34O2Sn |
Molekulargewicht |
401.2 g/mol |
IUPAC-Name |
tributylstannyl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.3C4H9.Sn/c1-2-3-4-5-6(7)8;3*1-3-4-2;/h2-5H,1H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1/b3-2+,5-4+;;;; |
InChI-Schlüssel |
GCNHNMQPMBJDHL-SZGMPUKLSA-M |
Isomerische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)/C=C/C=C/C |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


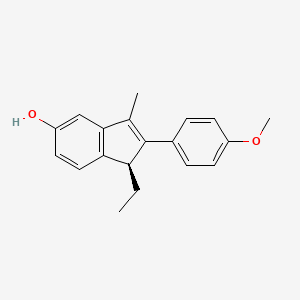

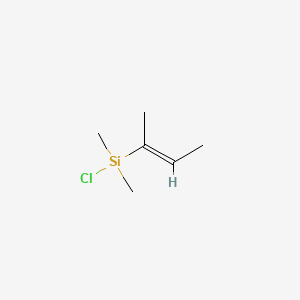
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)


